molecular formula C12H11N5O4S B10895648 N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10895648
M. Wt: 321.31 g/mol
InChI Key: BYRJVWYXXQKXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group linked to a nitrophenyl and a pyrazolyl moiety, which contributes to its diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C12H11N5O4S

Molecular Weight

321.31 g/mol

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11N5O4S/c1-16-5-4-9(15-16)11(19)14-12(22)13-8-3-2-7(17(20)21)6-10(8)18/h2-6,18H,1H3,(H2,13,14,19,22)

InChI Key

BYRJVWYXXQKXCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA typically involves the reaction of 2-hydroxy-4-nitroaniline with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically involve nucleophiles like alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various ether or amine derivatives.

Scientific Research Applications

N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The nitrophenyl and pyrazolyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]UREA
  • N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOCARBAMATE

Uniqueness

N-(2-HYDROXY-4-NITROPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea moiety, in particular, distinguishes it from similar compounds and contributes to its unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.